Cas no 1610377-02-0 (1-6-(2-Fluorophenyl)pyridazin-3-ylpyrrolidin-3-amine)

1-6-(2-Fluorophenyl)pyridazin-3-ylpyrrolidin-3-amine is a fluorinated pyridazine derivative with a pyrrolidin-3-amine substituent, offering potential utility in medicinal chemistry and pharmaceutical research. The presence of the 2-fluorophenyl group enhances its binding affinity and metabolic stability, making it a candidate for targeting specific biological pathways. The pyrrolidin-3-amine moiety contributes to its versatility as a building block for further functionalization, enabling the development of novel bioactive compounds. Its structural features suggest potential applications in CNS-targeted therapies or enzyme inhibition studies. The compound’s well-defined molecular architecture allows for precise modifications, supporting its use in structure-activity relationship investigations. Suitable for research applications requiring fluorinated heterocycles with amine functionality.
1-6-(2-Fluorophenyl)pyridazin-3-ylpyrrolidin-3-amine structure
1610377-02-0 structure
Product name:1-6-(2-Fluorophenyl)pyridazin-3-ylpyrrolidin-3-amine
CAS No:1610377-02-0
MF:C14H15FN4
MW:258.294105768204
CID:4608960

1-6-(2-Fluorophenyl)pyridazin-3-ylpyrrolidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine
    • 1-6-(2-Fluorophenyl)pyridazin-3-ylpyrrolidin-3-amine
    • Inchi: 1S/C14H15FN4/c15-12-4-2-1-3-11(12)13-5-6-14(18-17-13)19-8-7-10(16)9-19/h1-6,10H,7-9,16H2
    • InChI Key: IADPMZVVJXBWJO-UHFFFAOYSA-N
    • SMILES: N1(C2=NN=C(C3=CC=CC=C3F)C=C2)CCC(N)C1

Computed Properties

  • Exact Mass: 258.128
  • Monoisotopic Mass: 258.128
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55A^2

1-6-(2-Fluorophenyl)pyridazin-3-ylpyrrolidin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
BS-3166-10G
1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine
1610377-02-0 >95%
10g
£1116.00 2025-02-09
TRC
F104590-50mg
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine
1610377-02-0
50mg
$ 215.00 2022-06-05
TRC
F104590-100mg
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine
1610377-02-0
100mg
$ 355.00 2022-06-05
Key Organics Ltd
BS-3166-5MG
1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine
1610377-02-0 >95%
5mg
£46.00 2025-02-09
Key Organics Ltd
BS-3166-100MG
1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine
1610377-02-0 >95%
100mg
£173.40 2025-02-09
Key Organics Ltd
BS-3166-0.5G
1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine
1610377-02-0 >95%
0.5g
£164.00 2025-02-09
Key Organics Ltd
BS-3166-5G
1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine
1610377-02-0 >95%
5g
£791.00 2025-02-09
A2B Chem LLC
AI86922-10mg
1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine
1610377-02-0 >95%
10mg
$240.00 2024-04-20
Apollo Scientific
PC200484-100mg
1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine
1610377-02-0
100mg
£240.00 2025-02-21
Key Organics Ltd
BS-3166-10MG
1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine
1610377-02-0 >95%
10mg
£63.00 2025-02-09

Additional information on 1-6-(2-Fluorophenyl)pyridazin-3-ylpyrrolidin-3-amine

Introduction to 1-6-(2-Fluorophenyl)pyridazin-3-ylpyrrolidin-3-amine (CAS No. 1610377-02-0)

1-6-(2-Fluorophenyl)pyridazin-3-ylpyrrolidin-3-amine, identified by its CAS number 1610377-02-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit a unique blend of structural features, making it a promising candidate for further exploration in drug discovery and development. The presence of both pyridazine and pyrrolidine moieties in its molecular framework suggests potential interactions with biological targets, which has sparked considerable interest among researchers.

The structural composition of 1-6-(2-Fluorophenyl)pyridazin-3-ylpyrrolidin-3-amine is characterized by its dual aromatic and heterocyclic systems. The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding affinity and selectivity in drug design. The pyrrolidine ring, on the other hand, contributes to the molecule's overall conformational flexibility, allowing it to adopt multiple binding poses that can enhance its interaction with biological targets.

The fluorine substituent at the 2-position of the phenyl ring introduces a key electronic and steric influence on the molecule. Fluorine atoms are frequently employed in medicinal chemistry due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. In this context, the fluorine atom in 1-6-(2-Fluorophenyl)pyridazin-3-ylpyrrolidin-3-amine likely plays a critical role in fine-tuning the compound's pharmacokinetic and pharmacodynamic properties. This feature makes it an attractive scaffold for designing novel therapeutic agents with improved efficacy and reduced side effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activity of 1-6-(2-Fluorophenyl)pyridazin-3-ylpyrrolidin-3-amine with greater accuracy. Studies have indicated that this compound may exhibit inhibitory activity against various enzymes and receptors involved in critical biological pathways. For instance, preliminary computational studies suggest that it could interact with enzymes such as kinases and phosphodiesterases, which are known to be implicated in diseases like cancer and inflammatory disorders.

The pyrrolidinyl moiety of 1-6-(2-Fluorophenyl)pyridazin-3-ylpyrrolidin-3-amine provides an additional site for functionalization, allowing for the synthesis of derivatives with tailored biological properties. Researchers have explored various strategies to modify this moiety, including introducing different substituents or altering its connectivity. Such modifications have led to the discovery of several novel compounds with enhanced pharmacological profiles. The versatility of the pyrrolidine scaffold makes it an ideal platform for developing next-generation drugs targeting a wide range of diseases.

In vitro studies have begun to unravel the mechanistic aspects of 1-6-(2-Fluorophenyl)pyridazin-3-ylyprrolidinyl-pyrrolidinamide's interactions with biological targets. These studies have revealed that the compound can bind to specific proteins with high affinity, leading to modulations in cellular signaling pathways. For example, one study demonstrated that it could inhibit the activity of an enzyme involved in tumor growth by competing with natural substrates for binding at the active site. This finding underscores the potential of this compound as an anti-cancer agent.

The fluorine atom's electronic properties also contribute to the compound's metabolic stability. Fluorinated aromatic compounds are often more resistant to degradation by cytochrome P450 enzymes, which are responsible for metabolizing many drugs. This increased stability can lead to longer half-lives and improved bioavailability, making 1-pyrrolidinamino-pyridazine derivative an attractive candidate for clinical development.

Furthermore, the dual heterocyclic system in 1-pyrrolidinamino-pyridazine derivative offers opportunities for designing molecules with multiple functionalities. By strategically incorporating additional pharmacophores into the structure, researchers can create compounds that target multiple disease pathways simultaneously. This approach has gained traction in recent years as a strategy for developing multi-target drugs that offer synergistic therapeutic effects.

Recent research has also highlighted the importance of understanding the stereochemistry of 1-pyrrolidinamino-pyridazine derivative in determining its biological activity. Studies have shown that enantiomeric differences can significantly impact binding affinity and pharmacological effects. Therefore, careful consideration must be given to optimizing stereochemical purity during synthetic processes.

The synthesis of 1-pyrrolidinamino-pyridazine derivative involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct key structural motifs efficiently. These methods not only improve yield but also enable access to complex derivatives with high purity.

The growing interest in 1-pyrrolidinamino-pyridazine derivative has prompted several pharmaceutical companies and academic institutions to invest in its further development. Collaborative efforts between chemists, biologists, and pharmacologists are underway to explore its full therapeutic potential. Preclinical studies are being conducted to evaluate its safety profile and efficacy against various disease models.

The future prospects for CAS no 1610377 02 0 appear promising as more research unfolds. With advancements in synthetic chemistry and molecular biology, scientists are better positioned than ever before to harness its potential as a therapeutic agent. As our understanding of its mechanisms of action continues to grow, so too will our ability to design derivatives with improved properties.

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